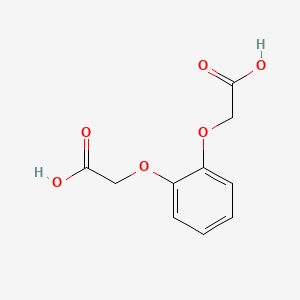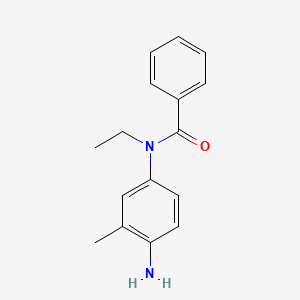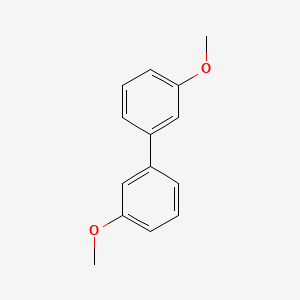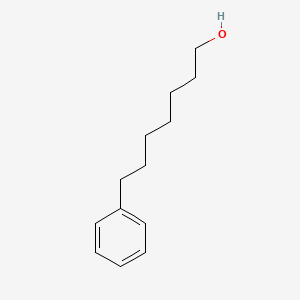
7-Phenylheptan-1-ol
Vue d'ensemble
Description
7-Phenylheptan-1-ol is a chemical compound with the molecular formula C13H20O . It is a clear colorless to pale yellow liquid or viscous liquid .
Synthesis Analysis
The synthesis of 7-Phenylheptan-1-ol involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ . The reaction is allowed to stir at 20°C for 4 hours, yielding a brown solution . After quenching with H2O, aqueous NaOH and H2O are added . The mixture is then filtered on Celite and the filtrate is concentrated to give the 7-phenylheptan-1-ol .Molecular Structure Analysis
The molecular structure of 7-Phenylheptan-1-ol is represented by the SMILES notation OCCCCCCCC1=CC=CC=C1 . The InChI Key is UXMUSYTXSNVRMW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Phenylheptan-1-ol has a molecular weight of 192.302 g/mol . It appears as a clear colorless to pale yellow liquid . The refractive index is between 1.5055-1.5105 at 20°C .Applications De Recherche Scientifique
Pheromone Synthesis
7-Phenylheptan-1-ol has been studied for its role in pheromone synthesis. Notably, it has been utilized in the synthesis of insect pheromones, as demonstrated by the production of trans-non-6-en-1-ol, an insect pheromone, through a process involving photochemical cycloaddition and thermal cycloreversion of bicyclic oxetans (Jones, Acquadro, & Carmody, 1975).
Natural Product Chemistry
The compound has been identified in natural products, especially in diarylheptanoids isolated from plants like Curcuma comosa. These compounds have been characterized using spectroscopic data analysis and hold significance in natural product chemistry and pharmacology (Kaewamatawong, Boonchoong, & Teerawatanasuk, 2009).
Anti-inflammatory Properties
Studies on diarylheptanoids derived from Curcuma comosa, which include derivatives of 7-Phenylheptan-1-ol, have shown inhibitory effects on nitric oxide production in macrophage cells, indicating potential anti-inflammatory applications (Sornkaew et al., 2015).
Pharmaceutical Synthesis
7-Phenylheptan-1-ol has been utilized as a building block in the synthesis of pharmaceuticals, such as antidepressants. For instance, it was used in the chemoenzymatic route for synthesizing (R)-fluoxetine and (R)-tomoxetine, highlighting its relevance in the development of therapeutic agents (Bracher & Litz, 1996).
Estrogenic Activity Evaluation
Research on diarylheptanoids from Curcuma comosa, which include 7-Phenylheptan-1-ol derivatives, has explored their estrogenic-like transcriptional activity. This indicates potential applications in understanding and possibly treating conditions related to estrogen activity (Suksamrarn et al., 2008).
Chemical Synthesis
The compound has been a subject of study in chemical synthesis, particularly in the context of diarylheptanoids. Research has focused on their isolation, structural and biological features, and chemical synthesis, contributing to the broader understanding of organic chemistry and synthesis techniques (Jahng & Park, 2018).
Antioxidant Properties
Research into the antioxidant properties of compounds related to 7-Phenylheptan-1-ol, specifically diarylheptanoids, has been conducted. This includes the study of their redox reactivity and potential as natural antioxidants, which is crucial in various fields such as food science and pharmacology (Ponomarenko et al., 2014).
Moth Pheromone Research
The compound has been identified in the study of moth pheromones. For example, a methyl-branched heptadecanol related to 7-Phenylheptan-1-ol was found in the pheromone gland extract of a female lichen moth, contributing to the understanding of insect communication and behavior (Yamakawa, Kiyota, Taguri, & Ando, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
7-phenylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,14H,1-3,5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUSYTXSNVRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185882 | |
| Record name | Benzeneheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenylheptan-1-ol | |
CAS RN |
3208-25-1 | |
| Record name | Benzeneheptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


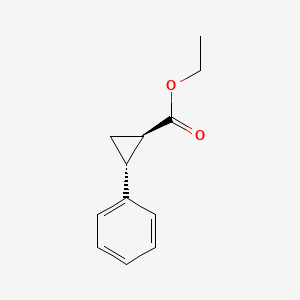
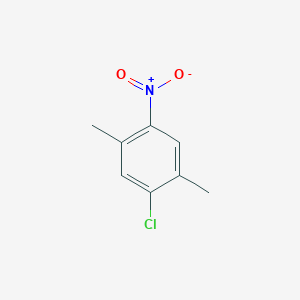
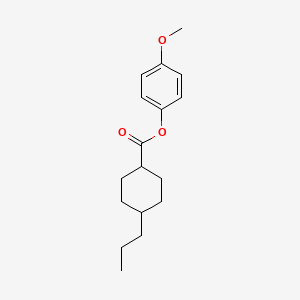
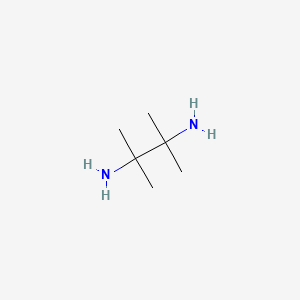
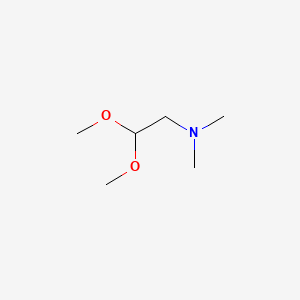
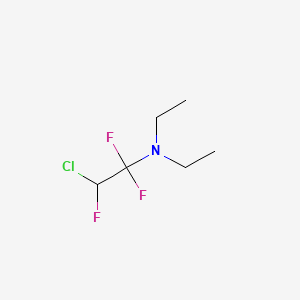
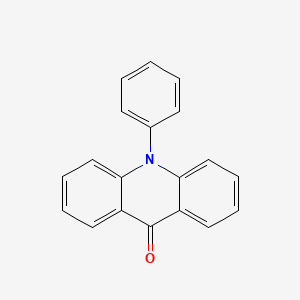
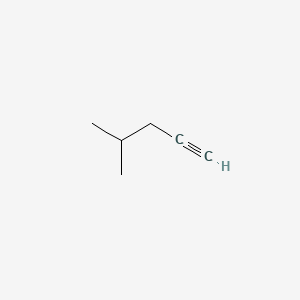
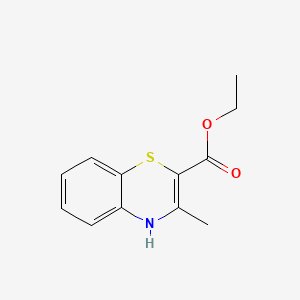
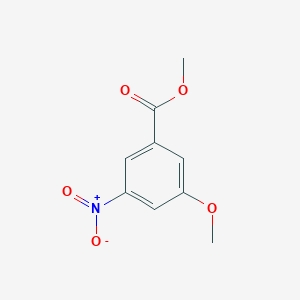
![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)
